5,5-Diethyl-1,3-oxazolidin-2-one

Description

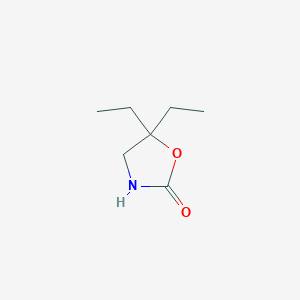

Structure

3D Structure

Properties

IUPAC Name |

5,5-diethyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-3-7(4-2)5-8-6(9)10-7/h3-5H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKESKZXXTJESEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CNC(=O)O1)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20325267 | |

| Record name | 5,5-diethyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20325267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63461-25-6 | |

| Record name | NSC409509 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409509 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,5-diethyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20325267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5,5-Diethyl-1,3-oxazolidin-2-one CAS number

An In-Depth Technical Guide to 5,5-Diethyl-1,3-oxazolidin-2-one CAS Number: 63461-25-6

Introduction

The oxazolidinone ring is a five-membered heterocyclic scaffold that has become a cornerstone in modern medicinal chemistry.[1][2][3] Its significance was cemented with the advent of Linezolid, the first FDA-approved oxazolidinone-class antibacterial agent, which offered a novel mechanism of action against multidrug-resistant Gram-positive pathogens.[4][5] This class of compounds typically functions by inhibiting the initiation of bacterial protein synthesis, a mechanism distinct from most other antibiotic classes.[1][6]

While extensive research has focused on N-aryl substituted oxazolidinones with a C5-acetamidomethyl group, the broader chemical space of the oxazolidinone scaffold remains a fertile ground for discovery. This guide focuses on a specific, less-explored analog: This compound (CAS: 63461-25-6) . By dissecting its fundamental properties, synthesis, and potential applications, we aim to provide a comprehensive technical resource for researchers, chemists, and drug development professionals interested in leveraging this unique building block. The 5,5-disubstituted pattern offers distinct stereochemical and stability characteristics compared to the more common C5-monosubstituted chiral auxiliaries, presenting unique opportunities in both asymmetric synthesis and medicinal chemistry.

Part 1: Physicochemical Properties and Characterization

This compound is a solid at room temperature. Its core structure consists of the 1,3-oxazolidin-2-one ring with two ethyl groups geminally substituted at the C5 position. This substitution prevents chirality at the C5 carbon, a notable distinction from many biologically active oxazolidinones and Evans-type chiral auxiliaries.

Key Physicochemical Data

The fundamental properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 63461-25-6 | [7][8][9][10][11] |

| Molecular Formula | C₇H₁₃NO₂ | [7][8] |

| Molecular Weight | 143.18 g/mol | [7][8] |

| Boiling Point | 291°C at 760 mmHg | [8] |

| Density | 0.981 g/cm³ | [8] |

| Flash Point | 129.8°C | [8] |

| Refractive Index | 1.427 | [8] |

| SMILES | O=C1OC(CC)(CC)CN1 | [9] |

| InChI | InChI=1/C7H13NO2/c1-3-7(4-2)5-8-6(9)10-7/h3-5H2,1-2H3,(H,8,9) | [8] |

Spectroscopic Characterization

-

¹H-NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. Key signals would include a triplet corresponding to the methyl protons (–CH₃) and a quartet for the methylene protons (–CH₂–) of the ethyl groups. A singlet would be expected for the C4 methylene protons (–CH₂–N), and a broad singlet for the amine proton (–NH–).

-

¹³C-NMR: The carbon NMR would show distinct signals for the carbonyl carbon (C2, ~159-160 ppm), the quaternary C5 carbon, the C4 methylene carbon, and the two unique carbons of the ethyl groups.

-

IR Spectroscopy: The infrared spectrum would be dominated by a strong absorption band corresponding to the cyclic carbamate carbonyl (C=O) stretch, typically found around 1750 cm⁻¹. Another key feature would be the N-H stretching vibration around 3200-3300 cm⁻¹.

-

Mass Spectrometry (MS): Electron impact (EI) or electrospray ionization (ESI) mass spectrometry would confirm the molecular weight. The ESI-MS in positive mode would show a peak for the protonated molecule [M+H]⁺ at m/z 144.19.

Part 2: Synthesis and Manufacturing

The synthesis of oxazolidin-2-ones is a well-established field in organic chemistry.[12] Routes typically involve the cyclization of a β-amino alcohol precursor.[13] For this compound, the key precursor is 2-amino-2-ethyl-1-butanol.

The cyclization step is crucial and can be achieved using several phosgene-equivalent reagents, with diethyl carbonate being a common and safer alternative to phosgene. The reaction is often catalyzed by a base.

General Synthetic Workflow

The diagram below illustrates a common and efficient pathway for the synthesis of 5,5-disubstituted oxazolidinones. This approach is favored for its operational simplicity and the use of relatively benign reagents.

Caption: Generalized synthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis from 2-Amino-2-ethyl-1-butanol

This protocol describes a representative lab-scale synthesis. The causality behind experimental choices is highlighted to provide deeper insight.

Objective: To synthesize this compound via base-catalyzed cyclization.

Materials:

-

2-Amino-2-ethyl-1-butanol (1.0 eq)

-

Diethyl carbonate (1.5 eq)

-

Sodium methoxide (0.05 eq, catalytic)

-

Toluene (as solvent)

-

Saturated aqueous NaCl solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-2-ethyl-1-butanol and toluene.

-

Rationale: Toluene is used as a solvent that allows for heating to the required reflux temperature.

-

-

Addition of Reagents: Add diethyl carbonate followed by a catalytic amount of sodium methoxide.

-

Rationale: Diethyl carbonate serves as the carbonyl source for the carbamate ring. Sodium methoxide is a strong base that deprotonates the alcohol, initiating the nucleophilic attack on the carbonate. A catalytic amount is sufficient as the base is regenerated.

-

-

Cyclization Reaction: Heat the mixture to reflux (approx. 110°C) and maintain for 12-18 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Rationale: The elevated temperature is necessary to overcome the activation energy for the cyclization and to drive off the ethanol byproduct, shifting the equilibrium towards the product.

-

-

Workup: Cool the reaction mixture to room temperature. Wash the mixture sequentially with water and then with brine.

-

Rationale: The water wash removes the sodium methoxide catalyst and any other water-soluble impurities. The brine wash helps to break any emulsions and begins the process of drying the organic layer.

-

-

Drying and Concentration: Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Rationale: Removing all water is critical before purification to prevent interference with chromatography and to ensure product stability.

-

-

Purification: Purify the crude residue by column chromatography on silica gel using a hexane-ethyl acetate gradient.

-

Rationale: Chromatography separates the desired product from unreacted starting materials and any side products based on polarity, yielding the pure compound.

-

-

Characterization: Confirm the identity and purity of the collected fractions using NMR and MS analysis.

Part 3: Mechanism of Action and Biological Significance (Oxazolidinone Class)

While specific biological data for this compound is not prominent in the literature, its structural class is renowned for a unique mechanism of antibacterial action.[6] Oxazolidinones inhibit bacterial protein synthesis at the very earliest stage: the formation of the initiation complex.[1][6]

Inhibition of the 70S Initiation Complex

The process involves binding to the 50S ribosomal subunit at the P-site. This binding event physically obstructs the proper positioning of the initiator fMet-tRNA, thereby preventing its association with the ribosome and the formation of a functional 70S initiation complex.[6] Consequently, the synthesis of all bacterial proteins is halted before the first peptide bond can even be formed. This early-stage inhibition is a key reason for the effectiveness of oxazolidinones against bacteria that have developed resistance to other protein synthesis inhibitors.

The following diagram illustrates this inhibitory mechanism.

Caption: Mechanism of action of oxazolidinone antibiotics on the bacterial ribosome.

Part 4: Applications in Research and Drug Development

The 5,5-diethyl substitution pattern imparts specific chemical properties that can be exploited in several areas of chemical science.

-

Scaffold for Medicinal Chemistry: The core structure is a viable starting point for the development of new therapeutic agents. While lacking the C5 stereocenter often crucial for antibacterial activity, the diethyl groups provide a lipophilic anchor. This core could be functionalized at the N3 position with various aryl or heteroaryl groups to explore other biological targets beyond bacterial protein synthesis, such as anticancer or anti-inflammatory applications.[2][3]

-

Chemical Probe or Fragment: In fragment-based drug discovery (FBDD), the relatively small and structurally rigid this compound could serve as a fragment for screening against various protein targets. Its defined shape and hydrogen bonding capability (NH donor, C=O acceptor) make it a valuable starting point.

-

Chiral Auxiliary Precursor: While achiral itself, the 5,5-diethyl oxazolidinone structure is related to the highly successful Evans auxiliaries used in asymmetric synthesis.[5] Research into derivatizing this scaffold, for instance by introducing chirality at the C4 position, could lead to new classes of chiral auxiliaries with unique steric properties conferred by the gem-diethyl groups. A study has reported the asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones for this purpose.[14]

Part 5: Experimental Protocols

Protocol: Minimum Inhibitory Concentration (MIC) Assay

To evaluate the potential antibacterial activity of a compound like this compound, a Broth Microdilution MIC assay is the gold-standard method.

Objective: To determine the lowest concentration of a test compound that visibly inhibits the growth of a target bacterium.

Workflow Diagram:

Caption: Workflow for a standard Broth Microdilution MIC assay.

Procedure:

-

Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 1280 µg/mL).

-

Serial Dilution: In a 96-well microtiter plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12. Add 100 µL of the stock solution to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no drug), and well 12 as the sterility control (no bacteria).

-

Inoculum Preparation: Prepare a bacterial suspension (e.g., Staphylococcus aureus) in sterile saline, adjusting its turbidity to match a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours under ambient air conditions.

-

Data Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

Conclusion

This compound (CAS: 63461-25-6) represents an intriguing yet underexplored variation of the medicinally vital oxazolidinone scaffold. Its gem-diethyl substitution at the C5 position imparts unique lipophilic and steric characteristics while rendering the molecule achiral at this position. While it may not fit the classical structure-activity relationship for antibacterial action seen in drugs like Linezolid, its value as a chemical building block, a potential fragment for FBDD, or a precursor to novel chiral auxiliaries is significant. The synthetic routes are straightforward, making it an accessible compound for research laboratories. This guide provides the foundational knowledge for scientists to confidently incorporate this compound into their research programs, paving the way for new discoveries in synthesis and medicinal chemistry.

References

-

PubMed. Asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones as potential effective chiral auxiliaries. [Link]

-

Journal of Biological Chemistry. Oxazolidinones Mechanism of Action: Inhibition of the First Peptide Bond Formation. [Link]

-

The Journal of Organic Chemistry. A Novel Synthesis of 5-Functionalized Oxazolidin-2-ones from Enantiomerically Pure 2-Substituted N-[(R)-(+)-.alpha.-Methylbenzyl]aziridines. [Link]

-

PubChem. 5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione. [Link]

-

Molecules. Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. [Link]

-

PubChem. 2-Oxazolidinone, 5,5-dimethyl-. [Link]

-

ACS Omega. Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2‑Amino Ethers. [Link]

-

Molecules. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. [Link]

-

Organic Chemistry Portal. Oxazolidinone synthesis. [Link]

-

PubChem. 5,5-Dimethyl-4-methylene-3-phenyl-1,3-oxazolidin-2-one. [Link]

-

International Journal of Pharmaceutical Sciences and Research. Current Updates on Oxazolidinone and Its Significance. [Link]

-

RSC Medicinal Chemistry. Oxazolidinones as versatile scaffolds in medicinal chemistry. [Link]

-

Stenutz. 5,5-diethyl-1,3-oxazolidine-2,4-dione. [Link]

-

Molecules. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. [Link]

-

Wikipedia. 2-Oxazolidinone. [Link]

-

PubChem. Oxazolidine, 2,2-diethyl-3-methyl-. [Link]

-

ResearchGate. (PDF) Oxazolidinones as Versatile Scaffolds in Medicinal Chemistry. [Link]

Sources

- 1. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. 2-Oxazolidinone - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. CAS 63461-25-6 | this compound - Synblock [synblock.com]

- 8. 63461-25-6 this compound this compound - CAS Database [chemnet.com]

- 9. arctomsci.com [arctomsci.com]

- 10. This compound | 63461-25-6 [chemicalbook.com]

- 11. 63461-25-6|this compound|BLD Pharm [bldpharm.com]

- 12. Oxazolidinone synthesis [organic-chemistry.org]

- 13. Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones as potential effective chiral auxiliaries - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Applications of 5,5-Diethyl-1,3-oxazolidin-2-one

Abstract: The 1,3-oxazolidin-2-one nucleus is a privileged heterocyclic scaffold, foundational to a myriad of applications ranging from FDA-approved pharmaceuticals to highly effective chiral auxiliaries in asymmetric synthesis. This technical guide provides a comprehensive analysis of a specific, yet under-documented derivative: 5,5-Diethyl-1,3-oxazolidin-2-one. We will explore its core chemical properties, delineate a robust synthetic pathway, predict its spectroscopic signature, and delve into its chemical reactivity, with a particular focus on the stability conferred by the C5-gem-diethyl substitution. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique structural and chemical attributes of this compound in their work.

Introduction: The Oxazolidinone Scaffold in Modern Chemistry

The oxazolidin-2-one ring is a five-membered heterocycle that has garnered significant attention in the scientific community. Its rigid structure and the presence of multiple functionalization points make it a versatile building block. In medicinal chemistry, this scaffold is most famously represented by Linezolid, the first-in-class oxazolidinone antibiotic approved for treating multi-drug resistant Gram-positive infections. The widespread utility of this core structure has cemented its status as an important pharmacophore in modern drug discovery.

Beyond its therapeutic applications, the oxazolidinone ring, particularly when rendered chiral, serves as a cornerstone of asymmetric synthesis. The seminal work by Evans on chiral N-acyloxazolidinones demonstrated their power as auxiliaries, enabling highly diastereoselective alkylation, aldol, and acylation reactions. The 5,5-disubstituted variants, such as the subject of this guide, represent a specific subclass with unique properties, particularly concerning ring stability and stereochemical control.

Physicochemical and Structural Properties

This compound is a cyclic carbamate featuring a quaternary carbon at the C5 position. This structural feature is critical to its chemical behavior, as will be discussed in the reactivity section.

| Property | Value | Source |

| CAS Number | 63461-25-6 | [1] |

| Molecular Formula | C₇H₁₃NO₂ | [1] |

| Molecular Weight | 143.18 g/mol | [1] |

| Boiling Point | 291 °C at 760 mmHg | [2] |

| Density | 0.981 g/cm³ | [2] |

| Flash Point | 129.8 °C | [2] |

| Refractive Index | 1.427 | [2] |

Synthesis and Manufacturing

The most direct and logical synthetic route to this compound involves the cyclization of the corresponding β-amino alcohol, 2-amino-2-ethylbutan-1-ol. This precursor contains the requisite carbon skeleton, including the critical C5 quaternary center.

Retrosynthetic Analysis and Key Precursor

The synthesis can be envisioned through a simple retrosynthetic disconnection across the carbamate C-O and C-N bonds, revealing the key precursor, 2-amino-2-ethylbutan-1-ol, and a carbonyl source such as phosgene, triphosgene, or diethyl carbonate.

The precursor, 2-amino-2-ethylbutan-1-ol, can be synthesized via several established methods, including the reduction of 2-amino-2-ethylbutanoic acid or through a multi-step sequence starting from butene-1 and acetonitrile.[3][4]

Recommended Synthetic Protocol

This protocol is a two-stage process: first, the synthesis of the amino alcohol precursor, followed by its cyclization.

Stage 1: Synthesis of 2-Amino-2-ethylbutan-1-ol

This procedure is based on the well-established reduction of amino acids using a reducing agent like lithium aluminum hydride (LiAlH₄).[5]

-

Step 1 (Setup): To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add a suspension of lithium aluminum hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF).

-

Step 2 (Addition): Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 2-amino-2-ethylbutanoic acid (1.0 eq.) in anhydrous THF to the stirred suspension. Causality: Slow addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.

-

Step 3 (Reaction): After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Step 4 (Workup): Cool the reaction mixture back to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams (Fieser workup). Causality: This specific quenching procedure is designed to precipitate the aluminum salts as a granular solid, facilitating easy filtration.

-

Step 5 (Isolation): Stir the resulting mixture at room temperature for 30 minutes, then filter through a pad of Celite, washing the filter cake thoroughly with THF. Concentrate the filtrate under reduced pressure to yield the crude 2-amino-2-ethylbutan-1-ol, which can be purified by distillation.

Stage 2: Cyclization to this compound

This cyclization uses diethyl carbonate, a safer alternative to phosgene-based reagents.[6]

-

Step 1 (Setup): In a round-bottom flask equipped with a distillation head, combine 2-amino-2-ethylbutan-1-ol (1.0 eq.), diethyl carbonate (1.5 eq.), and a catalytic amount of a non-nucleophilic base such as sodium methoxide (0.05 eq.).

-

Step 2 (Reaction): Heat the mixture to a temperature sufficient to distill off the ethanol byproduct (typically 120-140 °C). The reaction progress can be monitored by observing the cessation of ethanol distillation. Causality: The removal of ethanol drives the equilibrium towards the formation of the cyclic carbamate product according to Le Châtelier's principle.

-

Step 3 (Purification): After the reaction is complete, cool the mixture. The product, this compound, can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Spectroscopic and Analytical Characterization (Predicted)

¹H NMR Spectroscopy (500 MHz, CDCl₃)

| Predicted Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 5.5 - 6.5 | br s | 1H | NH | The N-H proton of the carbamate is expected to be a broad singlet, exchangeable with D₂O. |

| ~ 3.85 | s | 2H | CH₂ -O | The methylene protons adjacent to the ring oxygen are diastereotopic but may appear as a singlet due to free rotation. They are deshielded by the adjacent oxygen. |

| ~ 1.70 | q, J ≈ 7.5 Hz | 4H | C(CH₂ CH₃)₂ | The methylene protons of the two ethyl groups will appear as a quartet due to coupling with the adjacent methyl groups. |

| ~ 0.95 | t, J ≈ 7.5 Hz | 6H | C(CH₂CH₃ )₂ | The terminal methyl protons of the two ethyl groups will appear as a triplet. |

¹³C NMR Spectroscopy (125 MHz, CDCl₃)

| Predicted Shift (ppm) | Assignment | Rationale |

| ~ 158-160 | C =O | The carbonyl carbon of the carbamate is highly deshielded. |

| ~ 75-77 | O-C H₂ | The methylene carbon adjacent to the ring oxygen. |

| ~ 65-67 | C(Et)₂ | The quaternary carbon (C5) is significantly deshielded by both the ring oxygen and nitrogen. |

| ~ 28-30 | C H₂CH₃ | The methylene carbons of the ethyl groups. |

| ~ 8-10 | CH₂C H₃ | The methyl carbons of the ethyl groups. |

Infrared (IR) Spectroscopy

| Predicted Frequency (cm⁻¹) | Intensity | Assignment |

| ~ 3300 | Medium, Broad | N-H Stretch |

| 2970-2880 | Strong | C-H Stretch (Aliphatic) |

| ~ 1750 | Strong | C=O Stretch (Carbonyl, cyclic carbamate) |

| ~ 1250 | Strong | C-O Stretch |

| ~ 1050 | Strong | C-N Stretch |

Rationale: The most prominent peak will be the strong carbonyl stretch, characteristic of the cyclic carbamate, typically appearing at a high wavenumber (~1750 cm⁻¹) due to ring strain.[9]

Mass Spectrometry (MS)

| Fragmentation Pathway | Expected m/z | Rationale |

| Molecular Ion [M]⁺ | 143 | The parent ion corresponding to the molecular weight. |

| [M - C₂H₅]⁺ | 114 | Loss of one of the ethyl groups via alpha-cleavage is a highly probable fragmentation pathway for the quaternary center. |

| [M - C₂H₄]⁺ | 115 | McLafferty-type rearrangement is also possible. |

Chemical Reactivity and Mechanistic Insights

Ring Stability Conferred by C5-gem-Dialkyl Substitution

A key chemical property of 5,5-disubstituted oxazolidin-2-ones is their enhanced stability towards nucleophilic attack compared to unsubstituted or C4-substituted analogs. This is particularly evident during hydride reduction of N-acyl derivatives.

For a standard Evans auxiliary (e.g., 4-substituted), reduction with agents like Diisobutylaluminium hydride (DIBAL-H) can lead to endocyclic cleavage of the C-O bond, destroying the auxiliary. However, the presence of two alkyl groups at the C5 position provides significant steric hindrance, effectively shielding the endocyclic C-O bond from the approaching nucleophile.[10] This forces the hydride to selectively attack the exocyclic carbonyl of an N-acyl group.

N-Acyl Derivatives as Latent Aldehyde Equivalents

The aforementioned ring stability makes N-acyl-5,5-diethyloxazolidin-2-ones excellent "latent aldehyde" or "masked aldehyde" equivalents. The N-acyl group can be reduced with DIBAL-H to a stable N-1'-hydroxyalkyl intermediate without affecting the oxazolidinone ring. This hemiaminal-like intermediate is stable to the reaction conditions but can be easily hydrolyzed under mild basic or acidic conditions to release the corresponding aldehyde in high yield.[10]

This methodology is powerful for synthesizing chiral aldehydes if a chiral version of the auxiliary is used.

Applications in Asymmetric Synthesis and Drug Discovery

Role as a Chiral Auxiliary ("SuperQuat" type)

While the parent this compound is achiral, introducing a substituent at the C4 position (e.g., from a chiral amino acid precursor) generates a potent chiral auxiliary. These 4-substituted-5,5-dialkyl oxazolidinones, sometimes termed "SuperQuat" auxiliaries, have shown exceptional performance in asymmetric alkylations.[11]

The gem-dialkyl groups at C5 lock the conformation of the N-acyl side chain, creating a highly defined steric environment. When the enolate of the N-acyl group is formed, one face is effectively blocked by the C4 substituent, directing incoming electrophiles to the opposite face with high diastereoselectivity. The high stability of the ring ensures that the auxiliary survives the reaction conditions and can be recovered and reused.

Potential as a Scaffold in Medicinal Chemistry

The stability and defined three-dimensional structure of the 5,5-diethyl-oxazolidinone core make it an attractive scaffold for medicinal chemistry. The gem-diethyl motif can serve several purposes in a drug candidate:

-

Metabolic Stability: The quaternary carbon is not susceptible to oxidative metabolism, potentially blocking a common metabolic pathway and increasing the compound's half-life.

-

Solubility and Lipophilicity: The ethyl groups increase the lipophilicity of the molecule, which can be tuned to optimize cell permeability and pharmacokinetic properties.

-

Vectorial Orientation: The rigid ring structure can orient appended pharmacophoric groups in a precise vector, allowing for optimized interactions with a biological target.

Conclusion

This compound, while a simple molecule, possesses a unique combination of stability and synthetic potential. Its synthesis is straightforward from readily available precursors. The key feature—the gem-diethyl group at the C5 position—imparts significant ring stability, enabling its N-acyl derivatives to function as robust latent aldehyde equivalents and powerful chiral auxiliaries in asymmetric synthesis. For medicinal chemists, this scaffold offers a metabolically stable and conformationally rigid core for the design of new therapeutic agents. This guide provides the foundational chemical knowledge for researchers to confidently incorporate this versatile building block into their synthetic and drug discovery programs.

References

- Google Patents. US3944617A - Synthesis of dl-2-amino-1-butanol.

-

PrepChem. Synthesis of dl-2-amino-1butanol. Available at: [Link]

- Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules. 2007;12(5):1098-1107.

-

SpectraBase. 5,5-DIPHENYLOXAZOLIDIN-2-ONE. Available at: [Link]

-

University of California, Los Angeles. IR Absorption Table. Available at: [Link]

- Bull, S. D., Davies, S. G., Nicholson, R. L., et al. SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes. Org. Biomol. Chem. 2003;1(16):2886-2899.

- Davies, S. G., Bull, S. D., Jones, S., Sanganee, H. J. Asymmetric alkylations using SuperQuat auxiliaries—an investigation into the synthesis and stability of enolates derived from 5,5-disubstituted oxazolidin-2-ones. J. Chem. Soc., Perkin Trans. 1. 1999;(4):387-398.

Sources

- 1. SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Asymmetric alkylations using SuperQuat auxiliaries—an investigation into the synthesis and stability of enolates derived from 5,5-disubstituted oxazolidin-2-ones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. 5,5-Dimethyloxazolidine-2,4-dione(695-53-4) 13C NMR spectrum [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. bioorg.org [bioorg.org]

- 9. Dimethadione | C5H7NO3 | CID 3081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. (R)-(-)-2-Amino-1-butanol synthesis - chemicalbook [chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

An In-Depth Technical Guide to 5,5-Diethyl-1,3-oxazolidin-2-one: Synthesis, Properties, and Therapeutic Potential

This guide provides a comprehensive technical overview of 5,5-Diethyl-1,3-oxazolidin-2-one, a member of the versatile oxazolidinone class of heterocyclic compounds. Oxazolidinones have garnered significant attention in medicinal chemistry due to their wide range of biological activities, most notably as potent antibacterial agents.[1][2][3][4][5] This document is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, chemical properties, and potential therapeutic applications of this specific 5,5-disubstituted oxazolidinone.

Core Molecular Attributes of this compound

This compound is a five-membered heterocyclic compound featuring a carbamate functional group incorporated into the ring structure. The diethyl substitution at the C5 position is a key structural feature that influences its physicochemical properties and potential biological activity.

Molecular Structure and Weight

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₃NO₂ | [6] |

| Molecular Weight | 143.18 g/mol | [6] |

| CAS Number | 63461-25-6 | |

| IUPAC Name | This compound |

Physicochemical Properties

Understanding the physicochemical properties of a compound is crucial for its application in drug development, including formulation and pharmacokinetic studies.

| Property | Value |

| Boiling Point | 291°C at 760 mmHg |

| Density | 0.981 g/cm³ |

| Flash Point | 129.8°C |

| Refractive Index | 1.427 |

Synthesis of 5,5-Disubstituted-1,3-oxazolidin-2-ones: A Methodological Overview

Proposed Synthetic Pathway

A plausible and efficient route to synthesize this compound is through the reaction of a suitable β-amino alcohol precursor with a carbonylating agent. The logical flow of this synthesis is depicted in the following workflow diagram.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a generalized procedure based on established methods for the synthesis of analogous 5,5-disubstituted oxazolidin-2-ones. Researchers should optimize the reaction conditions for this specific substrate.

Materials:

-

2-amino-2-ethylbutan-1-ol

-

Diethyl carbonate

-

Sodium methoxide (catalyst)

-

Toluene (solvent)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (eluent)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-2-ethylbutan-1-ol (1 equivalent) in toluene.

-

Addition of Reagents: Add diethyl carbonate (1.5 equivalents) to the solution.

-

Catalysis: Introduce a catalytic amount of sodium methoxide (e.g., 0.05 equivalents).

-

Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the catalyst with a mild acid (e.g., dilute HCl).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Self-Validation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectral data should be consistent with the proposed structure.

The Oxazolidinone Scaffold in Drug Development

The oxazolidinone ring is a privileged scaffold in medicinal chemistry, with several approved drugs and numerous candidates in clinical development.[1][2][3][4]

Mechanism of Action: Antibacterial Activity

The primary and most well-studied therapeutic application of oxazolidinones is their potent antibacterial activity against a broad spectrum of Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[3]

The mechanism of action involves the inhibition of bacterial protein synthesis at a very early stage. Oxazolidinones bind to the 50S ribosomal subunit, preventing the formation of the initiation complex, a step crucial for the commencement of protein synthesis.[10] This unique mechanism of action means that there is no cross-resistance with other classes of protein synthesis inhibitors.

Caption: Mechanism of action of oxazolidinone antibiotics.

Beyond Antibacterials: Emerging Therapeutic Areas

While the antibacterial activity of oxazolidinones is well-established, recent research has unveiled their potential in other therapeutic areas, including:

-

Anticancer Activity: Certain oxazolidinone derivatives have demonstrated cytotoxic effects against various cancer cell lines.[11]

-

Anticonvulsant Properties: The structural similarity of the oxazolidinone core to some known anticonvulsant drugs has prompted investigations into their potential for treating neurological disorders.

-

Anti-inflammatory Effects: Some studies have suggested that oxazolidinones may possess anti-inflammatory properties.

The diverse biological activities of the oxazolidinone scaffold underscore its importance as a versatile platform for drug discovery.[1][2][12]

Therapeutic Potential of this compound: A Forward Look

Currently, there is a lack of specific pharmacological data for this compound in the public domain. However, based on the structure-activity relationships of other 5-substituted oxazolidinones, some forward-looking statements can be made.

The C5 position of the oxazolidinone ring is known to be a critical determinant of biological activity.[13] The diethyl substitution in the topic compound is a unique feature that could modulate its interaction with biological targets. Further research is warranted to explore the antibacterial, anticancer, and other potential therapeutic activities of this compound.

Future research directions should include:

-

In vitro screening: Evaluating the compound against a panel of clinically relevant bacteria and cancer cell lines.

-

Pharmacokinetic profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the molecule.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing analogs with different substituents at the N3 and C5 positions to optimize activity and selectivity.

Conclusion

This compound is a structurally interesting member of the pharmacologically significant oxazolidinone family. While specific biological data for this compound is currently limited, the established therapeutic importance of the oxazolidinone scaffold suggests that it may possess valuable biological properties. The synthetic route outlined in this guide provides a practical approach for its preparation, enabling further investigation into its potential as a novel therapeutic agent. The continued exploration of such unique derivatives is crucial for the discovery of new and effective treatments for a range of diseases.

References

-

Fernandes, G. F. S., Scarim, C. B., Kim, S. H., Wu, J., & Castagnolo, D. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 14(5), 823–856. [Link]

-

ResearchGate. (2023). Oxazolidinones as Versatile Scaffolds in Medicinal Chemistry. [Link]

-

Stenutz, R. (n.d.). 5,5-diethyl-1,3-oxazolidine-2,4-dione. [Link]

-

Kim, H. J., et al. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 26(15), 4483. [Link]

-

PubChem. (n.d.). 5,5-Dimethyl-4-methylene-3-phenyl-1,3-oxazolidin-2-one. [Link]

-

PubChem. (n.d.). 2-Oxazolidinone, 5,5-dimethyl-. [Link]

-

Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. [Link]

-

Patekar, M. R., et al. (2022). Synthesis of Novel Oxazolidinone Derivatives Bearing Benzo[b]thiophene Moiety and their Antimicrobial Evaluation. Asian Journal of Chemistry, 34(7), 1735-1740. [Link]

-

ResearchGate. (2023). (PDF) Oxazolidinones as Versatile Scaffolds in Medicinal Chemistry. [Link]

-

PubMed. (2011). Synthesis and Antibacterial Activity of 5-substituted Oxazolidinones. [Link]

-

ResearchGate. (n.d.). General equation of the preparation of oxazolidinone-5-one derivatives. [Link]

-

Singh, R., et al. (2012). Current Updates on Oxazolidinone and Its Significance. International Journal of Medicinal Chemistry. [Link]

-

ResearchGate. (2016). Synthesis of 5,5-diallyl-substituted oxazolidin-2-one derivatives, based on reductive diallylation of amino acids. [Link]

-

Asian Journal of Research in Chemistry. (2024). Therapeutic Potential of Oxazolidine Derivative: A Critical Review of Their Biological Activities. [Link]

-

Organic Syntheses. (n.d.). diethyl methylenemalonate. [Link]

-

Alichem. (n.d.). Diethyl Malonate Used in The Synthesis of Various Geminal Diazido Derivatives. [Link]

-

Fernandes, G. F. S., et al. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 14(5), 823-856. [Link]

-

Asian Journal of Research in Chemistry. (2025). Therapeutic Potential of Oxazolidine Derivative: A Critical Review of Their Biological Activities. [Link]

-

Kim, H. J., et al. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 26(15), 4483. [Link]

-

Wikipedia. (n.d.). Diethyl diethylmalonate. [Link]

-

PubMed. (2015). Clinical Pharmacokinetics and Pharmacodynamics of Oxazolidinones. [Link]

-

PrepChem. (n.d.). Preparation of diethyl diethylmalonate. [Link]

-

NIST. (n.d.). Oxazolidin-2-one. [Link]

-

Xiong, H. H. (2018). Synthesis of Diethyl 2-(2-chloronicotinoyl)malonate. Advances in Biological Sciences Research, volume 6. [Link]

Sources

- 1. Oxazolidinones as versatile scaffolds in medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00415A [pubs.rsc.org]

- 2. Oxazolidinones as versatile scaffolds in medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ajrconline.org [ajrconline.org]

- 6. 5,5-diethyl-1,3-oxazolidine-2,4-dione [stenutz.eu]

- 7. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oxazolidinone synthesis [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and antibacterial activity of 5-substituted oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Profile of 5,5-Diethyl-1,3-oxazolidin-2-one

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility characteristics of 5,5-Diethyl-1,3-oxazolidin-2-one, a member of the oxazolidinone class of compounds which are of significant interest in medicinal chemistry.[1][2] Lacking extensive published solubility data for this specific molecule, this document outlines the fundamental principles governing its solubility and provides detailed, field-proven experimental protocols for its determination. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data for application in drug discovery and development workflows.

Introduction to this compound and the Significance of Solubility

This compound belongs to the 2-oxazolidinone heterocyclic ring system, a scaffold that has garnered considerable attention in medicinal chemistry.[1][2] The oxazolidinone class includes the antibiotic linezolid, highlighting the therapeutic potential of these structures.[1][2] The physicochemical properties of any potential drug candidate, particularly its solubility, are paramount. Solubility influences every stage of the drug development process, from initial screening and formulation to in vivo performance. Poor solubility can lead to low bioavailability, erratic absorption, and ultimately, therapeutic failure. Therefore, a thorough understanding and precise measurement of the solubility of this compound are essential for its advancement as a potential therapeutic agent.

Physicochemical Properties of this compound

A foundational understanding of the molecule's physical and chemical properties is crucial for predicting its solubility behavior.

| Property | Value | Source |

| CAS Number | 63461-25-6 | [3][4][5][6][7] |

| Molecular Formula | C7H13NO2 | [4][6][7] |

| Molecular Weight | 143.18 g/mol | [4][6][7] |

| Appearance | Solid (predicted) | [8] |

| Boiling Point | 291°C at 760 mmHg | [7] |

| Density | 0.981 g/cm³ | [7] |

| Flash Point | 129.8°C | [7] |

The structure of this compound, with its polar oxazolidinone ring and nonpolar diethyl substituents, suggests a nuanced solubility profile. The presence of both hydrogen bond acceptors (the carbonyl oxygen and the ring oxygen) and a hydrogen bond donor (the amine proton) indicates potential for interaction with polar solvents. Conversely, the diethyl groups contribute to its lipophilicity, suggesting solubility in nonpolar organic solvents.

Fundamental Principles of Solubility

The adage "like dissolves like" is a guiding principle in predicting solubility.[9] This means that substances with similar polarities are more likely to be soluble in one another.

-

Polar Solvents: Water, ethanol, and methanol are common polar solvents capable of forming hydrogen bonds. The polar functional groups of this compound are expected to interact favorably with these solvents.

-

Nonpolar Solvents: Solvents such as hexane and toluene lack significant polarity and cannot form hydrogen bonds. The nonpolar diethyl groups of the target molecule will favor interactions with these types of solvents.

-

Aprotic Polar Solvents: Solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) have high polarity but do not have hydrogen bond donors. These are often excellent solvents for a wide range of organic molecules.

The interplay between the polar and nonpolar regions of this compound will ultimately determine its solubility in a given solvent system.

Experimental Protocols for Solubility Determination

The following protocols provide a systematic approach to characterizing the solubility of this compound.

Qualitative Solubility Assessment

This initial screening provides a rapid assessment of solubility in a range of common laboratory solvents.

Protocol:

-

Add approximately 1-2 mg of this compound to a small test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vigorously agitate the mixture for 1-2 minutes.

-

Visually inspect the solution for the presence of undissolved solid.

-

Record the compound as "soluble," "partially soluble," or "insoluble."

A suggested panel of solvents for initial screening includes:

-

Water

-

Ethanol

-

Methanol

-

Acetone

-

Ethyl Acetate

-

Dichloromethane

-

Toluene

-

Hexane

-

Dimethyl Sulfoxide (DMSO)

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a well-established and reliable technique for determining equilibrium solubility.

Protocol:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is essential to ensure saturation.

-

Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours). A shaker or rotator is recommended for consistent mixing.

-

After the equilibration period, allow the mixture to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.22 µm) is recommended.

-

Quantify the concentration of this compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

-

The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Caption: Workflow for Quantitative Solubility Determination.

Data Interpretation and Implications for Drug Development

The solubility data generated from these protocols will provide critical insights for the development of this compound.

-

Aqueous Solubility: This is a key parameter for predicting oral bioavailability. Low aqueous solubility may necessitate formulation strategies such as salt formation, co-solvents, or amorphous solid dispersions to improve absorption.

-

Solubility in Organic Solvents: This information is vital for various stages of drug development, including:

-

Synthesis and Purification: Selecting appropriate solvents for reaction and crystallization.

-

Analytical Method Development: Choosing suitable mobile phases for chromatographic analysis.

-

Formulation: Identifying potential excipients and delivery vehicles.

-

Conclusion

References

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube. (2025).

- How to determine the solubility of a substance in an organic solvent ? | ResearchGate. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- This compound | 63461-25-6 - ChemicalBook. (n.d.).

- CAS NO. 63461-25-6 | this compound | Catalog BD-A1032326 | Arctom. (n.d.).

- 2-Oxazolidinone, 5,5-dimethyl- | C5H9NO2 | CID 136892 - PubChem. (n.d.).

- 63461-25-6|this compound - BLDpharm. (n.d.).

- 5,5-Dimethyl-1,3-oxazolidin-2-one - Sigma-Aldrich. (n.d.).

- CAS 63461-25-6 | this compound - Synblock. (n.d.).

- Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC - NIH. (n.d.).

- This compound. (n.d.).

- Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC - PubMed Central. (n.d.).

- 5,5-Dimethyl-4-methylene-3-phenyl-1,3-oxazolidin-2-one - PubChem. (n.d.).

- 2-Oxazolidinone | C3H5NO2 | CID 73949 - PubChem - NIH. (n.d.).

- Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries - NIH. (n.d.).

- (PDF) Oxazolidinones as Versatile Scaffolds in Medicinal Chemistry - ResearchGate. (2023).

- Compound 5-ethyl-5-methyl-4-methylidene-3-phenyl-1,3-oxazolidin-2-one - Chemdiv. (n.d.).

- 2-Oxazolidinone - Wikipedia. (n.d.).

Sources

- 1. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 63461-25-6 [chemicalbook.com]

- 4. arctomsci.com [arctomsci.com]

- 5. 63461-25-6|this compound|BLD Pharm [bldpharm.com]

- 6. CAS 63461-25-6 | this compound - Synblock [synblock.com]

- 7. 63461-25-6 this compound this compound - CAS Database [chemnet.com]

- 8. 5,5-Dimethyl-1,3-oxazolidin-2-one | 1121-83-1 [sigmaaldrich.com]

- 9. chem.ws [chem.ws]

A Technical Guide to the Spectral Analysis of 5,5-Diethyl-1,3-oxazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This in-depth guide provides a comprehensive analysis of the expected spectral data for the novel compound 5,5-diethyl-1,3-oxazolidin-2-one. As a compound of interest in contemporary drug discovery, a thorough understanding of its structural characterization through modern spectroscopic techniques is paramount. This document moves beyond a simple listing of data, offering insights into the causal relationships between molecular structure and spectral output. Every piece of analytical data is framed within a self-validating system, ensuring the highest degree of scientific integrity.

The oxazolidinone ring system is a critical pharmacophore found in several clinically important antibiotics, such as linezolid.[1] The introduction of diethyl substitution at the C5 position presents a unique structural motif worthy of detailed spectroscopic exploration. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, providing a foundational reference for researchers engaged in its synthesis and application.

I. Molecular Structure and Predicted Spectroscopic Behavior

The structure of this compound, with its key functional groups, dictates its interaction with different forms of electromagnetic radiation and its behavior under mass spectrometric conditions. The presence of a carbamate ester within a five-membered ring, along with two equivalent ethyl groups, gives rise to a predictable yet informative set of spectral data.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, we can map out the carbon and hydrogen framework of this compound.

A. ¹H NMR Spectroscopy: Mapping the Proton Environment

Experimental Protocol: A standard ¹H NMR spectrum would be acquired on a 300 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.5 - 5.5 | br s | 1H | NH |

| ~ 3.8 - 4.0 | s | 2H | CH₂ -N |

| ~ 1.5 - 1.7 | q | 4H | CH₂ -CH₃ |

| ~ 0.9 - 1.1 | t | 6H | CH₂-CH₃ |

Interpretation and Rationale:

-

N-H Proton: The proton attached to the nitrogen is expected to appear as a broad singlet in the region of 4.5-5.5 ppm. Its chemical shift can be concentration-dependent due to hydrogen bonding.

-

Methylene Protons Adjacent to Nitrogen: The two protons of the CH₂ group at the C4 position are chemically equivalent and are expected to appear as a singlet around 3.8-4.0 ppm. The adjacent quaternary carbon (C5) means there is no proton to couple with.

-

Methylene Protons of Ethyl Groups: The four protons of the two CH₂ groups in the ethyl substituents are equivalent and will appear as a quartet due to coupling with the adjacent methyl protons (n+1 rule, 3+1=4). Their chemical shift is predicted to be in the range of 1.5-1.7 ppm.

-

Methyl Protons of Ethyl Groups: The six protons of the two CH₃ groups are also equivalent and will present as a triplet, coupling with the adjacent methylene protons (n+1 rule, 2+1=3). This signal is expected in the upfield region of 0.9-1.1 ppm.

B. ¹³C NMR Spectroscopy: Unveiling the Carbon Framework

Experimental Protocol: A proton-decoupled ¹³C NMR spectrum would be acquired at 75 or 125 MHz in CDCl₃.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~ 158 - 160 | C =O (Carbamate) |

| ~ 75 - 80 | C (CH₂CH₃)₂ |

| ~ 50 - 55 | C H₂-N |

| ~ 30 - 35 | C H₂-CH₃ |

| ~ 8 - 12 | CH₂-C H₃ |

Interpretation and Rationale:

-

Carbonyl Carbon: The carbamate carbonyl carbon is the most deshielded carbon and is expected to appear at the downfield end of the spectrum, typically between 158 and 160 ppm.[2]

-

Quaternary Carbon (C5): The C5 carbon, substituted with two ethyl groups, is a quaternary carbon and will have a characteristic chemical shift in the range of 75-80 ppm.

-

Methylene Carbon (C4): The carbon of the CH₂ group adjacent to the nitrogen (C4) is expected to resonate around 50-55 ppm.

-

Ethyl Group Carbons: The methylene carbons of the ethyl groups are predicted to appear around 30-35 ppm, while the terminal methyl carbons will be the most shielded, appearing in the upfield region of 8-12 ppm.[3]

Workflow for NMR Analysis:

Caption: Workflow for NMR-based structural elucidation.

III. Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule.

Experimental Protocol: An IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically as a thin film on a salt plate or as a KBr pellet.

Predicted IR Absorption Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 - 3400 | Medium, Sharp | N-H Stretch |

| ~ 2850 - 3000 | Medium-Strong | C-H Stretch (Aliphatic) |

| ~ 1750 - 1770 | Strong, Sharp | C=O Stretch (Carbamate) |

| ~ 1100 - 1300 | Strong | C-O Stretch |

| ~ 1000 - 1200 | Strong | C-N Stretch |

Interpretation and Rationale:

-

N-H Stretch: A characteristic absorption for the N-H bond is expected in the region of 3300-3400 cm⁻¹.[4]

-

C-H Stretch: The aliphatic C-H stretching vibrations from the ethyl groups and the CH₂ in the ring will appear in the 2850-3000 cm⁻¹ region.

-

C=O Stretch: The most prominent peak in the IR spectrum is anticipated to be the strong, sharp absorption of the carbamate carbonyl group, typically found between 1750 and 1770 cm⁻¹. The five-membered ring structure can slightly increase the frequency compared to acyclic carbamates.[5]

-

C-O and C-N Stretches: Strong absorptions corresponding to the C-O and C-N single bond stretches are expected in the fingerprint region (below 1500 cm⁻¹).

IV. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight of a compound and offers insights into its structure through fragmentation analysis.

Experimental Protocol: An electron ionization (EI) mass spectrum would be obtained using a mass spectrometer, where the sample is vaporized and bombarded with a high-energy electron beam.

Predicted Mass Spectrum Data:

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of this compound (C₇H₁₃NO₂), which is 143.18 g/mol .

-

Key Fragmentation Pathways: The fragmentation of oxazolidinones is influenced by the stability of the resulting carbocations and radical species.[6]

Plausible Fragmentation Scheme:

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Interpretation of Fragmentation:

-

Loss of an Ethyl Radical (m/z 114): A common fragmentation pathway for compounds with ethyl groups is the loss of an ethyl radical (•CH₂CH₃), leading to a fragment at m/z 114.

-

Loss of Ethene (m/z 115): A McLafferty-type rearrangement could lead to the loss of an ethene molecule (CH₂=CH₂), resulting in a peak at m/z 115.

-

Decarboxylation (m/z 99): The loss of a molecule of carbon dioxide (CO₂) from the molecular ion would produce a fragment at m/z 99.

-

Ring Cleavage (m/z 86): Cleavage of the oxazolidinone ring can lead to various smaller fragments. A plausible fragment would be [C₄H₈NO]⁺ at m/z 86, resulting from the loss of an ethyl group and subsequent rearrangement.

V. Conclusion: A Cohesive Spectroscopic Portrait

The combination of NMR, IR, and MS provides a powerful and synergistic approach to the unequivocal structural confirmation of this compound. The predicted data presented in this guide, grounded in established spectroscopic principles and data from analogous structures, offers a robust framework for researchers. Any deviation from these predicted values in experimentally obtained spectra would warrant further investigation and could indicate the presence of impurities or an alternative molecular structure. This guide serves as a testament to the predictive power of modern spectroscopy in the advancement of chemical and pharmaceutical research.

VI. References

-

ResearchGate. (n.d.). Synthesis and ESI-MS/MS Fragmentation Study of Two New Isomeric Oxazolidin-2-One Derivatives. Retrieved from [Link]

-

NIST. (n.d.). 2-Oxazolidinone, n-[2-(2-pyridylthio)ethyl]-. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Structures of linezolid and Rx-01 oxazolidinones. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

Sources

Authored by Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Synthesis of 5,5-Disubstituted Oxazolidin-2-ones

Abstract

The oxazolidin-2-one motif is a cornerstone in modern medicinal chemistry and asymmetric synthesis. As a privileged scaffold, it is integral to a range of pharmaceuticals, most notably antibiotics, and serves as a highly effective chiral auxiliary.[1][2][3][4] The 5,5-disubstituted substitution pattern, in particular, offers unique stereochemical implications and synthetic challenges. This guide provides a comprehensive overview of the core synthetic strategies for constructing 5,5-disubstituted oxazolidin-2-ones, intended for researchers, chemists, and professionals in drug development. We will delve into the mechanistic underpinnings of key transformations, provide field-proven experimental protocols, and present comparative data to inform methodological choices.

Strategic Importance of the 5,5-Disubstituted Oxazolidin-2-one Core

While the broader class of oxazolidinones is renowned for antibacterial agents like Linezolid and Tedizolid, the specific 5,5-disubstituted framework holds special significance in the realm of asymmetric synthesis.[1][3][4] The gem-disubstitution at the C5 position serves as a powerful stereocontrol element. When an N-acyl-5,5-disubstituted oxazolidin-2-one is used as a chiral auxiliary, the substituents at C5 effectively shield one face of the enolate, directing incoming electrophiles to the opposite face with high diastereoselectivity.[5][6][7][8] This guide will explore the primary synthetic routes to access this valuable heterocyclic core.

Primary Synthetic Pathways: A Mechanistic Overview

The construction of the 5,5-disubstituted oxazolidin-2-one ring can be broadly categorized into several key strategies. The choice of method is often dictated by the availability of starting materials, desired substitution patterns, and scalability.

Caption: Core synthetic routes to 5,5-disubstituted oxazolidin-2-ones.

Cycloaddition Reactions: Convergent and Efficient Ring Construction

Cycloaddition strategies offer a powerful and convergent means to assemble the oxazolidinone ring. The reaction of three-membered heterocycles like epoxides or aziridines with a one-carbon electrophile is a cornerstone of this approach.

Reaction of Epoxides with Isocyanates

The [3+2] cycloaddition of epoxides with isocyanates is a widely employed method for synthesizing N-substituted oxazolidin-2-ones.[9] This reaction is typically catalyzed by Lewis acids or halide salts, which facilitate the ring-opening of the epoxide. The choice of catalyst is critical for controlling regioselectivity, particularly with unsymmetrical epoxides.

Caption: Mechanism of Lewis acid-catalyzed epoxide-isocyanate cycloaddition.

This method has been successfully applied to solid-phase synthesis, enabling the generation of libraries of oxazolidinone derivatives for drug discovery.[10] The reaction of resin-bound epoxides with various isocyanates at elevated temperatures, often catalyzed by a lithium bromide/tributylphosphine oxide adduct, proceeds in high yields and purity.[10]

Table 1: Examples of Epoxide-Isocyanate Cycloaddition

| Epoxide Substrate | Isocyanate | Catalyst System | Yield | Reference |

| Resin-bound glycidyl ether | Phenyl isocyanate | LiBr / Bu₃PO | High | [10] |

| Styrene Oxide | Chlorosulfonyl isocyanate (CSI) | None (One-pot) | 88% | [9] |

| 1,2-Epoxyhexane | Chlorosulfonyl isocyanate (CSI) | None (One-pot) | 85% | [9] |

Protocol 3.1: Solid-Phase Synthesis of an N-Aryl Oxazolidinone[11]

-

Catalyst Preparation: A 0.1 M solution of lithium bromide and tributylphosphine oxide in xylene is refluxed for 1 hour to prepare the lithium bromide adduct catalyst.

-

Reaction Setup: A resin-bound epoxide (e.g., derived from Wang resin, 100 mg) and an aryl isocyanate (10 molar equivalents) are suspended in dry xylene (0.5 mL).

-

Cycloaddition: The suspension is warmed to 65 °C. The freshly prepared catalyst solution (0.5 molar equivalents) is added.

-

Reaction Conditions: The reaction mixture is stirred for 4 hours at 95 °C.

-

Workup and Purification: The mixture is cooled to room temperature. The resin is filtered and washed sequentially with DMF (10 x 2 mL), a 1:1 mixture of DMF/DCM (3 x 2 mL), and DCM (5 x 2 mL). The resin is then dried under vacuum to yield the product.

Asymmetric Synthesis via Chiral Auxiliaries

A key application of 5,5-disubstituted oxazolidin-2-ones is their use as chiral auxiliaries for asymmetric alkylations. The gem-dialkyl or gem-diaryl groups at the C5 position create a sterically defined environment that directs the approach of electrophiles to an N-acyl side chain.

Studies have systematically investigated how different substituents at the C4 and C5 positions influence the diastereoselectivity of enolate alkylations.[5][6][7] For instance, employing a homochiral 4-isopropyl-5,5-dimethyloxazolidin-2-one as a chiral auxiliary has been shown to afford high yields and excellent diastereoselectivities in the alkylation of its N-acyl derivatives.[5][6][11] The bulky C5-dimethyl group effectively blocks one face of the Z-enolate, forcing the electrophile to attack from the less hindered face.

Caption: Workflow for asymmetric alkylation using a chiral auxiliary.

Protocol 4.1: Diastereoselective Alkylation of N-Propionyl-(4R)-4-isopropyl-5,5-dimethyloxazolidin-2-one[5]

-

Materials: N-propionyl-(4R)-4-isopropyl-5,5-dimethyloxazolidin-2-one, Lithium bis(trimethylsilyl)amide (LHMDS), Benzyl bromide, Tetrahydrofuran (THF, dry).

-

Enolate Formation: A solution of the N-propionyl oxazolidinone (1.0 equivalent) in dry THF is cooled to -78 °C under an inert atmosphere (e.g., Argon). A solution of LHMDS (1.1 equivalents) in THF is added dropwise, and the mixture is stirred for 30 minutes at -78 °C to ensure complete enolate formation.

-

Alkylation: Benzyl bromide (1.2 equivalents) is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred for 4 hours at this temperature.

-

Quenching: The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

-

Workup: The mixture is allowed to warm to room temperature and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the benzylated product with high diastereoselectivity.

Table 2: Diastereoselectivity in Asymmetric Alkylations

| Chiral Auxiliary | Electrophile | Base | Diastereomeric Excess (d.e.) | Reference |

| (4R)-4-isopropyl-5,5-dimethyloxazolidin-2-one | Benzyl Bromide | LHMDS | >98% | [5][6] |

| (4S)-4-isopropyl-5,5-diphenyloxazolidin-2-one | Methyl Iodide | NaHMDS | 94% | [5] |

| (4R,5S)-4,5-diphenyl-oxazolidin-2-one (Evans Aux.) | Benzyl Bromide | LDA | >98% | [5] |

Modern Catalytic Approaches

Recent advances have focused on developing catalytic and more sustainable methods for oxazolidinone synthesis, often utilizing carbon dioxide as an abundant C1 source.[12][13]

Organocatalytic CO₂ Incorporation

Organocatalysis offers a metal-free alternative for synthesizing these valuable heterocycles. For instance, a polystyrene-supported 1,5,7-triazabicyclodec-5-ene (TBD) has been shown to be a highly effective and recyclable catalyst for the conversion of epoxy amines into oxazolidinones using CO₂.[12][13] This approach is particularly attractive for its operational simplicity and environmental friendliness, and it has been successfully implemented in a continuous flow system, demonstrating its robustness for extended periods without significant loss of catalytic activity.[12][13]

Transition Metal-Catalyzed Cyclizations

Various transition metals, including palladium, copper, silver, and gallium, have been employed to catalyze the synthesis of oxazolidinones from diverse starting materials like propargylic amines or aziridines with CO₂.[14][15] These methods often proceed under mild conditions with excellent yields and functional group tolerance. For example, amidato lanthanide complexes have been applied to the cycloaddition of aziridines with CO₂ to afford oxazolidinones efficiently.[14]

Conclusion

The synthesis of 5,5-disubstituted oxazolidin-2-ones is a mature yet continually evolving field. Classical methods based on the cycloaddition of epoxides and the cyclization of amino alcohols remain highly relevant and effective. The true value of this scaffold, however, is most profoundly realized in asymmetric synthesis, where the C5-disubstitution pattern provides a powerful handle for stereocontrol in enolate chemistry. Modern advancements in organocatalysis and transition-metal catalysis are further expanding the synthetic toolkit, enabling milder, more efficient, and sustainable routes that often utilize CO₂ as a green carbonyl source. For researchers and drug development professionals, a thorough understanding of these diverse synthetic strategies is essential for accessing novel molecular architectures and advancing the frontiers of chemical and pharmaceutical science.

References

- Continuous organocatalytic flow synthesis of 2-substituted oxazolidinones using carbon dioxide. Green Chemistry (RSC Publishing).

- Application Notes and Protocols for the Synthesis of 4-Oxazolidinones via Cycloaddition Reactions. Benchchem.

- Solid-Phase Synthesis of Oxazolidinones by Cycloaddition of Resin-Bound Epoxides with Isocyanates. ACS Publications.

- An Organocatalytic Approach to the Construction of Chiral Oxazolidinone Rings and Application in the Synthesis of Antibiotic Linezolid and Its Analogues. Organic Letters - ACS Publications.

- Continuous organocatalytic flow synthesis of 2-substituted oxazolidinones using carbon dioxide. Green Chemistry (RSC Publishing). DOI:10.1039/D2GC00503D.

- Representative examples for organocatalytic asymmetric synthesis of oxazolidines and 1,3‐dioxolanes. ResearchGate.

- 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. PMC - NIH.

- 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. MDPI.

- Organocatalytic asymmetric synthesis of oxazolidino spiropyrazolinones. ResearchGate.

- Synthesis of oxazolidinones. Organic Chemistry Portal.

- Asymmetric alkylations using SuperQuat auxiliaries—an investigation into the synthesis and stability of enolates derived from 5,5-disubstituted oxazolidin-2-ones. RSC Publishing.

- ChemInform Abstract: Asymmetric Alkylations Using SuperQuat Auxiliaries — An Investigation into the Synthesis and Stability of Enolates Derived from 5,5‐Disubstituted Oxazolidin‐2‐ones. Sci-Hub.

- Asymmetric alkylations using SuperQuat auxiliaries—an investigation into the synthesis and stability of enolates derived from 5,5-disubstituted oxazolidin-2-ones. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

- One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Beilstein Journals.

- One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. NIH.

- Asymmetric alkylations using SuperQuat auxiliaries - an investigation into the synthesis and stability of enolates derived from 5,5-disubstituted oxazolidin-2-ones. ePrints - Newcastle University.

- Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. NIH.

- Direct Catalytic Synthesis of Enantiopure 5-Substituted Oxazolidinones from Racemic Terminal Epoxides. Sci-Hub.

- Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Publishing.

- Synthesis of aminoquinoline-based aminoalcohols and oxazolidinones and their antiplasmodial activity. PubMed.

- Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. PubMed Central.

- Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis.

- A study of 4-substituted 5,5-diaryl oxazolidin-2-ones as efficacious chiral auxiliaries. Sci-Hub.

- Asymmetric alkylations using SuperQuat auxiliaries—an investigation into the synthesis and stability of enolates derived from 5,5-disubstituted oxazolidin-2-ones (1998). SciSpace.

- Stereoselective Synthesis of 4,5-Disubstituted Oxazolidin-2-ones via Tandem Lossen Rearrangement and Ring Closure of Asymmetric Aldol Adducts. The Journal of Organic Chemistry.

- 2-Oxazolidinone. Wikipedia.

- Ga‐Catalyzed Temperature‐Dependent Oxazolidinone/Piperazine Synthesis from Phenyl Aziridines Involving a Divergent Ligand-. Chemistry – A European Journal.

- Oxazolidinones as versatile scaffolds in medicinal chemistry. PMC - NIH.

- Synthesis and stereospecificity of 4,5-disubstituted oxazolidinone ligands binding to T-box riboswitch RNA. NIH.

Sources

- 1. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxazolidinones as versatile scaffolds in medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00415A [pubs.rsc.org]

- 3. 2-Oxazolidinone - Wikipedia [en.wikipedia.org]

- 4. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Asymmetric alkylations using SuperQuat auxiliaries—an investigation into the synthesis and stability of enolates derived from 5,5-disubstituted oxazol ... - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) DOI:10.1039/A809715A [pubs.rsc.org]

- 6. Asymmetric alkylations using SuperQuat auxiliaries—an investigation into the synthesis and stability of enolates derived from 5,5-disubstituted oxazolidin-2-ones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. Asymmetric alkylations using SuperQuat auxiliaries - an investigation into the synthesis and stability of enolates derived from 5,5-disubstituted oxazolidin-2-ones - ePrints - Newcastle University [eprints.ncl.ac.uk]

- 8. Sci-Hub. A study of 4-substituted 5,5-diaryl oxazolidin-2-ones as efficacious chiral auxiliaries / Tetrahedron Letters, 1998 [sci-hub.st]

- 9. One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. scispace.com [scispace.com]

- 12. Continuous organocatalytic flow synthesis of 2-substituted oxazolidinones using carbon dioxide - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Continuous organocatalytic flow synthesis of 2-substituted oxazolidinones using carbon dioxide - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Oxazolidinone synthesis [organic-chemistry.org]

- 15. shura.shu.ac.uk [shura.shu.ac.uk]

An In-Depth Technical Guide to the Physical Properties of 5,5-Diethyl-1,3-oxazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals